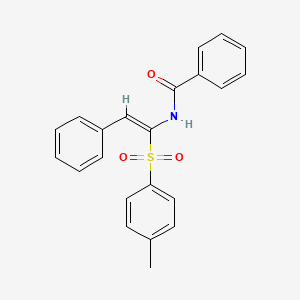

N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Properties

Thiazoles exhibit significant antimicrobial activity. Researchers have synthesized various thiazole derivatives to act as antimicrobial agents. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. Additionally, compounds like Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) also feature thiazole moieties .

Antitumor and Antineoplastic Activity

Thiazoles play a role in antitumor and antineoplastic therapies. Tiazofurin , a thiazole-containing compound, exhibits antineoplastic properties. Researchers have explored other thiazole derivatives for their potential in cancer treatment .

Biological Applications

Thiazoles are found in biologically active molecules. For example, Bleomycin , an antineoplastic drug, contains a thiazole ring. Investigating the biological effects of thiazole derivatives can lead to novel drug candidates .

Cell-Penetrating Peptide Complexes

Researchers have synthesized derivatives combining thiazole and sulfonamide groups. These molecules were tested for antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Such studies explore potential synergies between thiazole-based compounds and peptide carriers .

Antibacterial Activity

A specific derivative, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide , demonstrated antibacterial activity. Researchers evaluated its effectiveness against bacterial strains using the disk diffusion method .

Antitumor Screening

Thiazole compounds containing N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 were synthesized and verified for their antitumor activity. These investigations contribute to our understanding of thiazole-based antitumor agents .

Mechanism of Action

Target of Action

Similar compounds that combine thiazole and sulfonamide groups have been investigated for their antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .

Biochemical Pathways

Similar compounds have been shown to display faster killing-kinetics towards bacterial cells and create pores in the bacterial cell membranes .

Result of Action

Similar compounds have shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

It’s worth noting that the antibacterial activity of similar compounds has been investigated in isolation and in complex with the cell-penetrating peptide octaarginine .

Future Directions

properties

IUPAC Name |

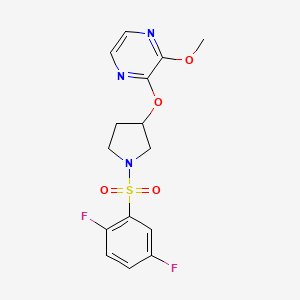

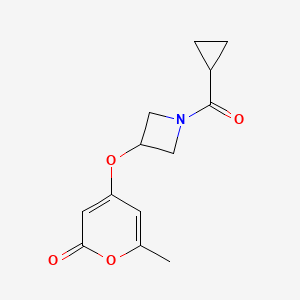

3-(4-methylphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-14-3-7-16(8-4-14)18-13-26-20(21-18)22-19(23)11-12-27(24,25)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOUHYGNSAQLIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide](/img/structure/B2364796.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/no-structure.png)